Bienvenue dans la boutique en ligne BenchChem!

(8aR)-8,8a-dihydro-3H-indolizin-5-one

enantioselective cytotoxicity colon cancer indolizidinone SAR

(8aR)-8,8a-dihydro-3H-indolizin-5-one (CAS 151983-36-7) is a chiral, unsaturated bicyclic lactam belonging to the indolizin-5(3H)-one class, with molecular formula C8H9NO and a molecular weight of 135.16 g/mol. This (R)-enantiomer serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry, particularly valued for constructing biologically active indolizidine alkaloids and peptidomimetics.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 151983-36-7
Cat. No. B138499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8aR)-8,8a-dihydro-3H-indolizin-5-one
CAS151983-36-7
Synonyms5(3H)-Indolizinone,8,8a-dihydro-,(R)-(9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1C=CC(=O)N2C1C=CC2
InChIInChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m1/s1
InChIKeyZQMVMMOCVVDNOC-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(8aR)-8,8a-dihydro-3H-indolizin-5-one (CAS 151983-36-7): Chiral Indolizinone Scaffold for Medicinal Chemistry and Drug Discovery Procurement


(8aR)-8,8a-dihydro-3H-indolizin-5-one (CAS 151983-36-7) is a chiral, unsaturated bicyclic lactam belonging to the indolizin-5(3H)-one class, with molecular formula C8H9NO and a molecular weight of 135.16 g/mol . This (R)-enantiomer serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry, particularly valued for constructing biologically active indolizidine alkaloids and peptidomimetics [1]. Its defining structural features—a fused 6,5-azabicyclic framework with a defined (8aR) stereocenter and a reactive α,β-unsaturated lactam—enable downstream functionalization toward glycosidase inhibitors, FXIa inhibitors, cytotoxic antitumor agents, and opioid receptor ligands [2][3].

Why the (8aR) Stereochemistry of CAS 151983-36-7 Cannot Be Substituted by Racemic or (8aS) Indolizinone Analogs


Generic substitution of (8aR)-8,8a-dihydro-3H-indolizin-5-one with its (8aS)-enantiomer (CAS 151983-41-4) or racemic mixtures fails because the absolute configuration at the 8a ring junction directly governs downstream biological activity. In structure-activity relationship studies of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones, only the (R)-enantiomer exhibited cytotoxicity against HCT-116 colon cancer cells, while the (S)-enantiomer was inactive [1]. Similarly, the (8aR) configuration is critical for constructing the bioactive turn geometry required in indolizidinone-based peptidomimetics targeting prostaglandin F2α receptor modulation and opioid receptor interactions [2][3]. Therefore, procurement of the chirally defined (8aR) compound is essential for achieving reproducible biological outcomes in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for (8aR)-8,8a-dihydro-3H-indolizin-5-one (CAS 151983-36-7)


Enantiomer-Dependent Cytotoxic Activity: (R)-Configuration Confers Potent HCT-116 Colon Cancer Cell Cytotoxicity While (S)-Enantiomer Is Inactive

In a direct head-to-head comparison, the (R)-enantiomer of 6-phenyl-7-(4-methoxyphenyl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one exhibited selective cytotoxicity against HCT-116 colon cancer cells, whereas the (S)-enantiomer was inactive [1]. This stereospecificity establishes the (8aR) configuration as a pharmacophoric requirement for cytotoxic indolizidinones. The most active analog in the heteroaromatic library (C6 2-thiophene) achieved an IC50 of 0.27 µM against HCT-116 cells [2].

enantioselective cytotoxicity colon cancer indolizidinone SAR

Asymmetric Synthesis Efficiency: Catalytic Heck Reaction Delivers (8aR)-Indolizinone Core in up to 86% Enantiomeric Excess

The (8aR)-indolizidinone core was synthesized via an asymmetric Heck reaction using Pd(O)-BPPFOH catalyst and Ag-exchanged zeolite, achieving up to 86% enantiomeric excess (ee) from prochiral alkenyl iodide precursor 5 [1]. This catalytic asymmetric approach provides a direct route to the enantioenriched scaffold, compared to classical resolution-based methods which typically yield ≤50% of the desired enantiomer in a single resolution cycle.

asymmetric catalysis Heck reaction enantioselective synthesis

FXIa Inhibitor Platform: (8aR)-Indolizinone Scaffold Enables Nanomolar FXIa Inhibition with Oral Bioavailability Potential

Dihydroindolizinone derivatives built upon the (8aR)-configured scaffold have been patented as potent Factor XIa (FXIa) inhibitors with IC50 values in the low nanomolar range. Specifically, 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives demonstrated FXIa IC50 = 6 nM [1]. The patent explicitly claims excellent oral absorption properties, sustained anticoagulation activity upon oral administration, and a favorable dissociation between anticoagulation and CYP inhibition [2]. In contrast, non-indolizinone FXIa chemotypes (e.g., phenylalanine-derived inhibitors) often suffer from poor oral bioavailability or shorter duration of action.

FXIa inhibitor anticoagulation oral bioavailability

Glycosidase Inhibitor Intermediate: (8aR)-Indolizinone Converts to δ-Coniceine and Provides Access to Iminosugar Glycosidase Inhibitors

The (8aR)-indolizinone intermediate was explicitly designed as a precursor for glycosidase inhibitors. Nukui et al. demonstrated its conversion to δ-coniceine, a key indolizidine alkaloid, and established its utility for synthesizing various glycosidase inhibitors [1]. Structurally related polyhydroxylated indolizidines derived from 5-indolizinone intermediates exhibit glycosidase inhibition with Ki values in the micromolar to sub-micromolar range, depending on hydroxylation pattern. Alternative scaffolds such as pyrrolidine-based iminosugars show comparable potency but lack the conformational rigidity imparted by the indolizidine bicycle.

glycosidase inhibitor iminosugar δ-coniceine

Ring-Closing Metathesis Strategy Enables Modular Derivatization of Indolizin-5(3H)-ones with Diverse Substitution

Spring and co-workers developed a ring-closing metathesis (RCM) strategy for constructing indolizin-5(3H)-one scaffolds, achieving cyclization to form the carbocyclic ring with good to excellent yields (typically >70% for unsubstituted systems) [1]. Key structural insight: the N-substituent profoundly influences product selectivity between the desired lactam (indolizin-5-one) and a rearranged vinylogous amide. Aryl-substituted N-groups favor the desired lactam product, while alkyl substituents can promote rearrangement. This tunable selectivity provides a procurement-relevant advantage over alternative indolizine synthesis methods (e.g., 1,3-dipolar cycloaddition) which often yield complex mixtures.

ring-closing metathesis scaffold diversification parallel synthesis

In Vivo Antitumor Validation: (8aR)-Configured Indolizidinones Demonstrate Efficacy in Mouse Hollow Fiber Assay

The racemic 6-phenyl-7-(4-methoxyphenyl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one intermediate demonstrated in vivo antitumor activity in the mouse hollow fiber assay, a validated model for predicting clinical antitumor efficacy [1]. Subsequent enantiomer separation revealed that only the (R)-enantiomer was cytotoxic [2]. This in vivo-to-in vitro stereochemical correlation reinforces that the (8aR) configuration is the sole pharmacologically relevant form. In contrast, phenanthroindolizidine natural products (e.g., tyloindicine I) also exhibit in vivo activity but with nanomolar potency that is less amenable to synthetic diversification than the (8aR)-tetrahydroindolizinone scaffold.

in vivo antitumor hollow fiber assay colon cancer

Research & Industrial Application Scenarios for (8aR)-8,8a-dihydro-3H-indolizin-5-one (CAS 151983-36-7)


Enantioselective Medicinal Chemistry: Lead Generation for Chiral Cytotoxic Agents Targeting Colorectal Cancer

Procure the (8aR)-enantiomer (CAS 151983-36-7) as the exclusive stereochemically active starting material for SAR studies. The (R)-configuration is mandatory for cytotoxic activity against HCT-116 colon cancer cells, as confirmed by direct enantiomer comparison showing the (S)-enantiomer is inactive [1]. The scaffold tolerates heteroaromatic substitution at C6 and C7, enabling modular library synthesis with nanomolar to sub-micromolar IC50 values achievable. Do not substitute with CAS 151983-41-4 or racemic mixtures, as these will yield false-negative biological results.

Anticoagulant Drug Discovery: FXIa Inhibitor Lead Optimization with Oral Bioavailability Requirements

Use (8aR)-8,8a-dihydro-3H-indolizin-5-one as the core template for constructing 3-substituted tetrahydroindolizin-5(1H)-one FXIa inhibitors. The scaffold supports nanomolar FXIa inhibition (IC50 = 6 nM for imidazole-substituted derivatives) and has been patented for its oral bioavailability and sustained anticoagulation profile with reduced bleeding risk versus conventional anticoagulants [2]. The (8aR) stereochemistry ensures correct spatial orientation of the P1–P3 pharmacophoric elements as established by molecular modeling against the FXIa active site [3].

Iminosugar Glycosidase Inhibitor Synthesis: Entry Point for Diabetes and Lysosomal Storage Disorder Programs

Employ (8aR)-8,8a-dihydro-3H-indolizin-5-one as a direct precursor to δ-coniceine and downstream polyhydroxylated indolizidines via hydrogenation and dihydroxylation sequences [4]. The indolizidine bicycle provides conformational constraint superior to monocyclic pyrrolidine iminosugars, potentially enhancing glycosidase subtype selectivity. The established catalytic asymmetric Heck route (up to 86% ee) enables access to enantiomerically enriched material without reliance on chiral pool starting materials [5].

Peptidomimetic Design: Constrained Amino Acid Surrogate for GPCR Ligand Development

Utilize the (8aR)-indolizinone bicycle as a constrained dipeptide mimetic (Gly-Gly surrogate) in the design of peptidomimetic ligands targeting G protein-coupled receptors including opioid receptors and the prostaglandin F2α receptor [6][7]. The (8aR) configuration enforces a type II' β-turn geometry critical for receptor recognition. Ring-closing metathesis-based synthetic access allows incorporation of diverse N-substituents to tune pharmacokinetic properties while maintaining the bioactive conformation [8].

Quote Request

Request a Quote for (8aR)-8,8a-dihydro-3H-indolizin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.